2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
描述
This compound is a heterocyclic acetamide derivative featuring a fused imidazoquinazolinone core, a benzyl substituent at position 2, and a sulfanyl-linked acetamide group substituted with a 4-methylbenzyl moiety. Spectral characterization (IR, $ ^1H $-NMR, MS) is critical for confirming its structure, as demonstrated in related compounds .
属性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18-11-13-20(14-12-18)16-28-24(32)17-34-27-30-22-10-6-5-9-21(22)25-29-23(26(33)31(25)27)15-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQYEUQNTADBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.
Formation of the acetamide moiety: This step involves acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学研究应用
The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves several steps:
- Formation of the Imidazoquinazoline Core : This is typically achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The sulfanyl and acetamide groups are added in subsequent reactions, often utilizing methods that enhance yield and purity.
- Optimization Techniques : Modern techniques such as continuous flow chemistry and green chemistry principles are employed to improve efficiency and minimize environmental impact.
Anticancer Activity
Research indicates that compounds within the imidazo[1,2-c]quinazoline class exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression. The mechanism of action is believed to involve interactions with specific molecular targets, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition
Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines can act as potent inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes mellitus (T2DM). The compound's efficacy was compared against standard drugs like acarbose, showing promising results with lower IC50 values .
Antimicrobial Properties
There is emerging evidence that imidazo[1,2-c]quinazolines possess antimicrobial activity against various pathogens. This could open avenues for their use in treating infections caused by resistant strains of bacteria and fungi.
Study on Anticancer Effects
A study published in a peer-reviewed journal investigated the anticancer effects of a related imidazoquinazoline compound. The results indicated a significant reduction in tumor growth in vivo models after treatment with the compound. The study highlighted the need for further research to elucidate the precise mechanisms involved .
α-Glucosidase Inhibition Study
In another study focused on enzyme inhibition, several derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The findings revealed that specific substitutions on the imidazoquinazoline scaffold drastically affected inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
作用机制
The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazoquinazoline core may bind to active sites, inhibiting or modulating the activity of these targets. The sulfanyl and acetamide groups may enhance binding affinity and specificity.
相似化合物的比较
Comparison with Structural and Functional Analogs
The compound’s structural uniqueness lies in its imidazoquinazolinone core and sulfanyl-acetamide side chain, differentiating it from other heterocyclic derivatives. Below is a detailed comparison with similar compounds from the literature:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Heterocycle Influence: The imidazoquinazolinone core in the target compound may offer enhanced rigidity and binding affinity compared to benzoxazines or triazoles, as seen in and . Oxadiazole and triazole analogs (–5) prioritize metabolic stability but lack the fused quinazolinone system’s planar aromaticity .
Substituent Effects: The 4-methylbenzyl group in the target compound could improve lipophilicity and membrane permeability relative to smaller substituents (e.g., cyano in 13a–b) . Sulfamoyl or sulfanyl groups (common in and –5) are critical for hydrogen bonding and enzyme interaction, though their positioning varies .
Synthetic Yields and Characterization: Coupling reactions (e.g., diazonium salt methods in ) achieve high yields (>90%) for cyanoacetamide derivatives, but the target compound’s synthesis may require optimized conditions due to steric hindrance from the benzyl group .
Research Findings and Limitations
- Biological Activity Gaps: While anti-exudative and antimicrobial activities are reported for analogs (–5), the target compound’s pharmacological profile remains unvalidated.
- Contradictions in Substituent Roles : shows electron-donating groups (e.g., methoxy in 13b) enhance solubility but may reduce binding affinity compared to hydrophobic substituents like 4-methylbenzyl.
生物活性
The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide belongs to a class of imidazoquinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Molecular Formula | CHNOS |
| Molecular Weight | 484.56 g/mol |
| CAS Number | 1053084-65-3 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against several pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : It has shown promise in inhibiting key enzymes involved in cancer progression and inflammation, such as MEK1/2 kinases and urease.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Kinases : The compound acts as an inhibitor of MEK1/2 kinases, which play a critical role in the MAPK signaling pathway involved in cell proliferation and survival. This inhibition leads to reduced tumor growth in various cancer models.
- Modulation of Apoptosis : By influencing apoptotic pathways, the compound promotes programmed cell death in cancer cells while sparing normal cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Anticancer Efficacy :
- A study demonstrated that at concentrations ranging from 0.1 µM to 10 µM, the compound significantly inhibited cell growth in MV4-11 and MOLM13 leukemia cell lines with IC50 values around 0.5 µM .
- In vivo studies using xenograft models showed that oral administration resulted in significant tumor size reduction compared to control groups .
-
Antimicrobial Activity :
- In vitro assays revealed that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Enzyme Inhibition Studies :
常见问题
Q. What synthetic strategies are employed to prepare 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., quinazoline derivatives) under acidic/basic conditions to generate the imidazoquinazoline core .
- Functionalization : Introduction of the sulfanyl group via nucleophilic substitution, followed by coupling with N-[(4-methylphenyl)methyl]acetamide using reagents like chloroacetyl chloride in solvents such as dioxane or DMF .
- Purification : Recrystallization from ethanol-DMF mixtures or chromatography (TLC/HPLC) to ensure purity .
Q. Which analytical techniques are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : SHELX software for single-crystal structure determination .
- Chromatography : HPLC or TLC for purity assessment at each synthesis stage .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity screening (MTT assay) using cancer cell lines .
- Binding studies : Fluorescence polarization or surface plasmon resonance (SPR) to assess target affinity .
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples to validate results .
Advanced Research Questions
Q. How can researchers optimize reaction yields during sulfanyl group incorporation?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
- Catalysts : Use of triethylamine or DMAP to accelerate substitution reactions .
- Temperature control : Reactions performed at 20–25°C minimize side-product formation .
- Troubleshooting : Low yields may require stoichiometric adjustments (e.g., excess thiol reagent) or prolonged reaction times .
Q. How to design experiments resolving contradictions in biological activity data across studies?
- Standardization : Replicate assays under identical conditions (e.g., cell line, incubation time, dose range) .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .
- Comparative analysis : Benchmark against structurally analogous compounds (e.g., triazoloquinoxaline derivatives) to isolate structure-activity relationships (SAR) .
Q. What methodologies validate target engagement in vivo?
- Fluorescent probes : Conjugate the compound with nitrobenzoxadiazole (NBD) tags for microglial cell visualization, as demonstrated in PBR receptor studies .
- Biodistribution assays : Radiolabeling (e.g., 14C/3H isotopes) to track tissue penetration and blood-brain barrier (BBB) permeability .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated AKT for PI3K inhibitors) in xenograft models .
Q. How to address low solubility in pharmacological studies?
- Formulation : Use co-solvents (e.g., PEG-400, cyclodextrins) or nanoemulsions .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- In silico modeling : Predict solubility via LogP calculations (e.g., using PubChem data) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for dose-response studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
- Error analysis : Report standard deviation (SD) or confidence intervals (CI) from triplicate experiments .
- Software tools : GraphPad Prism or R packages for curve fitting and significance testing .
Q. How to interpret conflicting crystallographic and NMR data?
- Dynamic effects : NMR captures solution-state conformations, while crystallography shows static solid-state structures. Compare both to identify flexible regions .
- Validation : Use density functional theory (DFT) to reconcile discrepancies between experimental and computed spectra .
Comparative and Mechanistic Studies
Q. What distinguishes this compound from structurally related imidazoquinazolines?
- Substituent effects : The sulfanyl-acetamide moiety enhances hydrogen-bonding capacity, potentially improving target selectivity over benzyl or oxadiazole derivatives .
- Biological performance : Benchmark against analogs (e.g., triazoloquinoxaline-based compounds) in parallel assays to quantify potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
